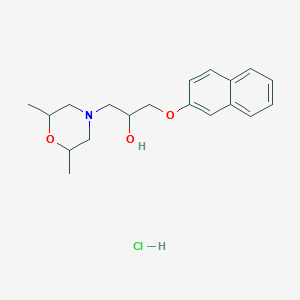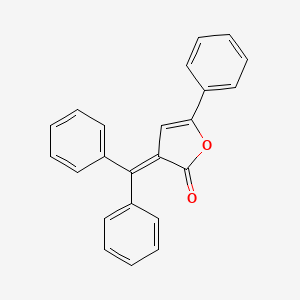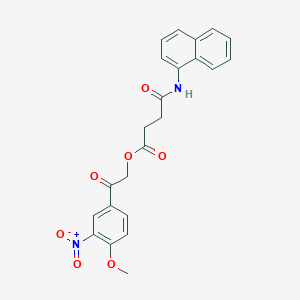
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate is a chemical compound with potential applications in scientific research. This compound is a derivative of the amino acid glutamate and has been studied for its potential as a tool for investigating glutamate receptors in the brain. In
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate is related to its interaction with glutamate receptors. Specifically, this compound has been shown to selectively bind to the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate are related to its interaction with mGluR5. This compound has been shown to modulate the activity of this receptor, leading to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. Additionally, this compound has been shown to have anxiolytic and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific effects of modulating this receptor without affecting other glutamate receptors. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of using this compound is its potential toxicity. While this compound has been shown to be safe at low doses, higher doses may lead to adverse effects. Additionally, this compound has not been extensively studied in humans, so its safety profile in humans is not well-established.
Future Directions
There are several future directions for research on 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate. One direction is to further investigate its potential as a tool for studying mGluR5 in the brain. This could involve investigating its effects on different physiological processes, as well as its potential as a therapeutic agent for disorders involving mGluR5 dysfunction.
Another direction is to explore the potential of this compound as a tool for investigating other glutamate receptors. While this compound is selective for mGluR5, it may be possible to modify its structure to target other glutamate receptors.
Finally, further research is needed to establish the safety profile of this compound in humans. This could involve conducting clinical trials to investigate its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate involves several steps. The starting materials are 4-methoxy-3-nitrobenzaldehyde and 1-naphthylamine. These are reacted with ethyl acetoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to form the final product.
Scientific Research Applications
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate has potential applications in scientific research, particularly in the study of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory. Glutamate receptors are classified into two main types: ionotropic and metabotropic. Ionotropic receptors are involved in fast synaptic transmission, while metabotropic receptors are involved in slower, modulatory processes.
properties
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c1-31-21-10-9-16(13-19(21)25(29)30)20(26)14-32-23(28)12-11-22(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13H,11-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJKTKCDLSQGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

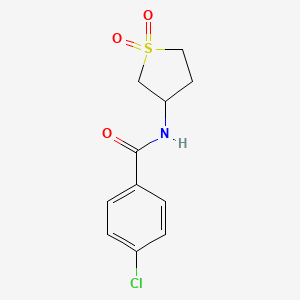
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5109999.png)
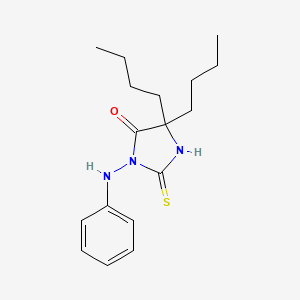
![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)

![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5110035.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)
